molecular formula C6H6N6O2 B020092 Temozolomide-d3 CAS No. 208107-14-6

Temozolomide-d3

Cat. No. B020092
CAS RN: 208107-14-6
M. Wt: 197.17 g/mol
InChI Key: BPEGJWRSRHCHSN-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temozolomide-d3 is an internal standard for the quantification of temozolomide . It is converted to MTIC in a non-enzymatic manner under physiological conditions . Temozolomide, the parent compound of Temozolomide-d3, is an anticancer medication used to treat brain tumors such as glioblastoma and anaplastic astrocytoma .


Molecular Structure Analysis

The molecular structure and spectroscopic analysis of Temozolomide, the parent compound of Temozolomide-d3, have been performed using density functional theory in neutral and anion states as well as with the addition of DMSO solvent .


Chemical Reactions Analysis

Temozolomide, the parent compound of Temozolomide-d3, is an alkylating agent prodrug, delivering a methyl group to purine bases of DNA (O6-guanine; N7-guanine and N3-adenine) .


Physical And Chemical Properties Analysis

Temozolomide-d3 has a molecular formula of C6H3D3N6O2 and a formula weight of 197.2 . It is soluble in DMF and DMSO . The parent compound, Temozolomide, is more stable in acidic media (pH ≤ 5.0) than in basic media (pH ≥ 7.0) due to the protonated form that minimizes the catalytic process .

Scientific Research Applications

Treatment of Glioblastoma

Temozolomide is the first-line drug for the treatment of Glioblastoma (GBM), the most aggressive primary brain tumor . However, its efficacy is hindered by short circulation time and drug resistance associated with hypoxia and redox tumor microenvironment .

Overcoming Drug Resistance

A dual-targeted and multi-responsive nanoplatform has been developed for the delivery of TMZ. This platform can respond to the tumor microenvironment and simultaneously release manganese ion (Mn 2+ ), oxygen (O 2) and TMZ . This strategy could synergistically alleviate hypoxia microenvironment and overcome TMZ resistance, enhancing the anti-tumor effect of chemotherapy/chemodynamic therapy against GBM .

Monitoring Treatment Efficiency

The released Mn 2+ from the nanoplatform could also be utilized as a magnetic resonance imaging contrast agent for monitoring treatment efficiency .

Drug Delivery Systems

Theoretical chemistry methods have been used to probe the adsorption ability of pure and boron doped C24 toward the temozolomide anticancer drug . The study showed that pristine BC23 is a better adsorbent of TMZ than some reported nanomaterials .

Treatment of Anaplastic Astrocytoma

Temozolomide is also approved for the treatment of anaplastic astrocytoma .

Overcoming Short Blood Circulation Time

The therapeutic outcome of TMZ is limited by its short blood circulation time, lower tumor accumulation, and drug resistance . Research is being conducted to improve the delivery efficiency of TMZ .

Safety And Hazards

Temozolomide, the parent compound of Temozolomide-d3, is harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation, genetic defects, cancer, and may damage fertility or the unborn child .

Future Directions

Temozolomide, the parent compound of Temozolomide-d3, has shown a notable advancement in pituitary tumor treatment with a remarkable improvement rate in the 5-year overall survival and 5-year progression-free survival in both aggressive pituitary adenomas and pituitary carcinomas . Future research is focusing on new possibilities of targeted therapy .

properties

IUPAC Name

4-oxo-3-(trideuteriomethyl)imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O2/c1-11-6(14)12-2-8-3(4(7)13)5(12)9-10-11/h2H,1H3,(H2,7,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEGJWRSRHCHSN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)N2C=NC(=C2N=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440717
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temozolomide-d3

CAS RN

208107-14-6
Record name Temozolomide-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 208107-14-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Temozolomide-d3
Reactant of Route 2
Reactant of Route 2
Temozolomide-d3
Reactant of Route 3
Reactant of Route 3
Temozolomide-d3
Reactant of Route 4
Reactant of Route 4
Temozolomide-d3
Reactant of Route 5
Reactant of Route 5
Temozolomide-d3
Reactant of Route 6
Reactant of Route 6
Temozolomide-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.